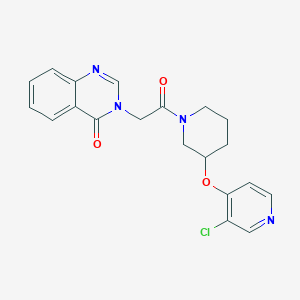![molecular formula C14H22N2O2 B2712009 Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate CAS No. 680217-77-0](/img/structure/B2712009.png)
Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of propanoic acid and contains a tert-butyl ester group, a methyl group, and a pyridin-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with methylamine to form the intermediate methyl(pyridin-3-ylmethyl)amine.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different ester groups or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug discovery and development.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- Tert-butyl 3-[methyl(pyridin-2-ylmethyl)amino]propanoate
- Tert-butyl 3-[methyl(pyridin-4-ylmethyl)amino]propanoate
- Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]butanoate
Uniqueness: Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)7-9-16(4)11-12-6-5-8-15-10-12/h5-6,8,10H,7,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNBFHFHOICCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)
![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

![4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2711932.png)
![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)
![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)
![N-(3,4-difluorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2711941.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)
![4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2711948.png)
